1H-1,2,4-Triazole-3-carboxamide, N-(4-chlorophenyl)-5-(4H-1,2,4-triazol-4-yl)-
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Overview
Description
N-(4-CHLOROPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.
Scientific Research Applications
N-(4-CHLOROPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)-N’-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA: Another triazole derivative with similar biological activities.
3-Methyl-1,2,4-triazole: A simpler triazole compound used in various chemical syntheses.
Uniqueness
N-(4-CHLOROPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a triazole ring makes it particularly effective in certain applications, such as enzyme inhibition and antimicrobial activity.
Properties
Molecular Formula |
C11H8ClN7O |
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Molecular Weight |
289.68 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C11H8ClN7O/c12-7-1-3-8(4-2-7)15-10(20)9-16-11(18-17-9)19-5-13-14-6-19/h1-6H,(H,15,20)(H,16,17,18) |
InChI Key |
MGNSQNDUTXCCKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC(=NN2)N3C=NN=C3)Cl |
Origin of Product |
United States |
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